2-phenothiazin-10-ylacetyl Chloride
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Overview
Description
2-phenothiazin-10-ylacetyl Chloride is a chemical compound with the molecular formula C14H10ClNOS. It is a derivative of phenothiazine, a tricyclic compound that contains nitrogen and sulfur heteroatoms. Phenothiazine derivatives have been widely studied for their diverse biological activities and have been used in various medicinal applications .
Preparation Methods
The synthesis of 2-phenothiazin-10-ylacetyl Chloride typically involves the acylation of phenothiazine. One common method is the Friedel-Crafts acylation, where phenothiazine reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like carbon disulfide (CS2) under reflux conditions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-phenothiazin-10-ylacetyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phenothiazine ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it back to the parent compound.
Condensation Reactions: It can react with aromatic aldehydes to form novel heterocyclic compounds.
Common reagents used in these reactions include sodium azide, chloroacetyl chloride, and various aromatic aldehydes. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Some derivatives are used as tranquilizers, antihistamines, and antipsychotic agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-phenothiazin-10-ylacetyl Chloride is primarily related to its ability to interact with various molecular targets. Phenothiazine derivatives are known to inhibit enzymes, block neurotransmitter receptors, and interfere with cellular signaling pathways. These interactions result in a wide range of pharmacological effects, including sedation, antipsychotic activity, and antimicrobial properties .
Comparison with Similar Compounds
2-phenothiazin-10-ylacetyl Chloride can be compared with other phenothiazine derivatives such as chlorpromazine, promethazine, and thioridazine. While all these compounds share a common phenothiazine core, they differ in their substituents and, consequently, their biological activities and therapeutic applications .
Chlorpromazine: Used primarily as an antipsychotic agent.
Promethazine: Known for its antihistaminic and antiemetic properties.
Thioridazine: Used as an antipsychotic with additional sedative effects.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities.
Properties
IUPAC Name |
2-phenothiazin-10-ylacetyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNOS/c15-14(17)9-16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGHCAFPASHYSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409331 |
Source
|
Record name | 2-phenothiazin-10-ylacetyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158502-05-7 |
Source
|
Record name | 2-phenothiazin-10-ylacetyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40409331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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